

# Pharmacological profile of the CCR8 antagonist AZ084

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZ084    |           |
| Cat. No.:            | B2408562 | Get Quote |

# Pharmacological Profile of AZ084: A CCR8 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of **AZ084**, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery, offering a detailed look into the binding characteristics, functional activity, and preclinical in vivo pharmacology of this compound.

#### **Introduction to CCR8 and AZ084**

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune regulation. It is primarily expressed on regulatory T cells (Tregs), particularly those infiltrating the tumor microenvironment (TME), as well as on Th2 cells. The endogenous ligand for CCR8 is CCL1, and the activation of the CCR8/CCL1 axis is implicated in the recruitment and immunosuppressive function of Tregs within tumors, contributing to immune evasion in cancer. This makes CCR8 an attractive therapeutic target for cancer immunotherapy. Additionally, its role in Th2-mediated inflammation has suggested its potential as a target for asthma.



**AZ084** is a potent, selective, and orally active allosteric antagonist of CCR8.[1][2] Its mechanism of action involves binding to a site on the receptor distinct from the orthosteric ligand binding site, thereby inhibiting the downstream signaling induced by CCL1.[2] This allosteric modulation prevents the conformational changes required for receptor activation and subsequent cellular responses.

## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data characterizing the pharmacological profile of **AZ084**.

Table 1: In Vitro Binding Affinity and Functional Activity of AZ084

| Parameter                    | Value                                | Cell Type/Assay<br>Condition | Reference |
|------------------------------|--------------------------------------|------------------------------|-----------|
| Binding Affinity (Ki)        | 0.9 nM                               | Allosteric Inhibition        | [1][2]    |
| Functional Inhibition (IC50) | 1.3 nM                               | AML cells<br>(Chemotaxis)    | [1]       |
| 4.6 nM                       | Dendritic Cells (DC)<br>(Chemotaxis) | [1]                          |           |
| 5.7 nM                       | T cells (Chemotaxis)                 | [1]                          |           |

Table 2: In Vivo Efficacy of AZ084

| Inhibited Treg differentiation and C57BL/6 J mice 5 mg/kg, i.p., every tumor cell colonization (subcutaneous LLC third day for 9 or 21 of the lungs. Reduced [3] tumor model) days the number of CD4+Foxp3+ Tregs in the lungs. | Animal Model      | Dosing Regimen        | Key Findings                                                                                                    | Reference |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
|                                                                                                                                                                                                                                 | (subcutaneous LLC | third day for 9 or 21 | differentiation and<br>tumor cell colonization<br>of the lungs. Reduced<br>the number of<br>CD4+Foxp3+ Tregs in | [3]       |



Table 3: Pharmacokinetic Profile of AZ084

| Species            | Administration                                       | Key Parameters       | Reference |
|--------------------|------------------------------------------------------|----------------------|-----------|
| Female Balb/C mice | Intravenous, single dose                             | -                    | [3]       |
| Male Wistar rats   | Intravenous, single<br>dose (434.57-869.14<br>mg/kg) | Bioavailability >70% | [3]       |
| Female Beagle dogs | Intravenous, single dose                             | -                    | [3]       |

## **Experimental Protocols**

This section outlines the general methodologies employed in the characterization of AZ084.

### **Binding Assays**

While specific details for **AZ084** are proprietary, a general protocol for determining the binding affinity of a CCR8 antagonist is as follows:

- Cell Line: A stable cell line overexpressing human CCR8 is typically used.
- Radioligand: A radiolabeled form of a known CCR8 ligand (e.g., 125I-CCL1) is used.
- Assay Principle: The assay measures the ability of the test compound (AZ084) to displace the binding of the radioligand to the CCR8 receptor.
- Procedure:
  - Membranes prepared from CCR8-expressing cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
  - The reaction is allowed to reach equilibrium.
  - Bound and free radioligand are separated by filtration.



- The radioactivity of the filter-bound membranes is measured using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

### **Functional Assays (Chemotaxis)**

The inhibitory effect of **AZ084** on CCR8-mediated cell migration is a key functional readout. A common method is the Transwell migration assay.[4]

- Cell Types: Primary human cells known to express CCR8, such as Acute Myeloid Leukemia (AML) cells, Dendritic Cells (DCs), or T cells, are used.[1]
- Chemoattractant: Recombinant human CCL1 is used as the chemoattractant in the lower chamber.
- Procedure:
  - Cells are pre-incubated with varying concentrations of AZ084.
  - The cells are then placed in the upper chamber of a Transwell plate, which has a porous membrane separating it from the lower chamber.
  - The lower chamber contains media with or without the chemoattractant (CCL1).
  - The plate is incubated for a period to allow for cell migration through the membrane.
  - The number of migrated cells in the lower chamber is quantified, often by flow cytometry or cell counting.
- Data Analysis: The percentage of inhibition of migration at each concentration of AZ084 is calculated relative to the control (no antagonist), and the IC50 value is determined by nonlinear regression.

#### **In Vitro Treg Differentiation Assay**

To assess the impact of **AZ084** on Treg differentiation, co-culture systems are often employed. [3]



- Cell Culture: Splenic CD4+ T cells are co-cultured with factors known to induce Treg differentiation, such as LLC-exo MPF CM (Lewis Lung Carcinoma exosome-macrophage polarizing factor conditioned medium).[3]
- Treatment: AZ084 is added to the culture medium at a specified concentration (e.g., 5 μg/mL) for a defined period (e.g., 4 days).[1]
- Readout: The proportion of Tregs (typically identified as CD4+Foxp3+ cells) is measured using flow cytometry.
- Analysis: The percentage of Tregs in the AZ084-treated group is compared to the vehicletreated control group to determine the inhibitory effect on differentiation.

### In Vivo Efficacy Studies

The anti-tumor efficacy of AZ084 is evaluated in syngeneic mouse tumor models.[3]

- Animal Model: C57BL/6 J mice are often used, with subcutaneous implantation of a tumor cell line such as Lewis Lung Carcinoma (LLC).[3]
- Dosing: AZ084 is administered systemically, for example, via intraperitoneal (i.p.) injection at a dose of 5 mg/kg every third day.[3]
- Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
- Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., lungs)
  are harvested to analyze the immune cell infiltrate, particularly the number of CD4+Foxp3+
  Tregs, by flow cytometry or immunohistochemistry.
- Metastasis Assessment: The extent of tumor cell colonization in distant organs like the lungs can also be evaluated.[3]

### **Pharmacokinetic Studies**

To determine the pharmacokinetic properties of **AZ084**, studies are conducted in various animal species.[3]



- Animals: Mice (e.g., Balb/C), rats (e.g., Wistar), and dogs (e.g., Beagle) are commonly used preclinical species.[3]
- Administration: The compound is administered via different routes, typically intravenous (i.v.)
  to determine clearance and volume of distribution, and orally (p.o.) to assess oral
  bioavailability.
- Sample Collection: Blood samples are collected at multiple time points after administration.
- Bioanalysis: The concentration of AZ084 in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) are calculated using non-compartmental analysis.

# Visualizations CCR8 Signaling Pathway

The following diagram illustrates the canonical G protein-coupled signaling pathway activated by CCL1 binding to CCR8, and the point of inhibition by **AZ084**.



Click to download full resolution via product page



Caption: CCR8 signaling pathway and inhibition by AZ084.

### **Experimental Workflow for AZ084 Characterization**

The following diagram outlines a typical workflow for the pharmacological characterization of a CCR8 antagonist like **AZ084**.





Click to download full resolution via product page

Caption: Experimental workflow for AZ084 characterization.



#### Conclusion

**AZ084** is a potent and selective allosteric antagonist of CCR8 with demonstrated in vitro and in vivo activity. Its ability to inhibit CCR8-mediated chemotaxis and suppress Treg differentiation highlights its therapeutic potential in oncology. The favorable pharmacokinetic profile observed in preclinical species further supports its development as an oral therapeutic agent. This technical guide provides a foundational understanding of the pharmacological properties of **AZ084**, which can inform further research and development efforts targeting the CCR8 pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of the CCR8 antagonist AZ084]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2408562#pharmacological-profile-of-the-ccr8-antagonist-az084]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com